Bienvenue dans la boutique en ligne BenchChem!

(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol

Medicinal Chemistry Kinase Inhibitors Synthetic Methodology

This bifunctional scaffold accelerates kinase inhibitor discovery by providing a pre-validated hinge-binding motif. The 4-hydroxymethyl handle enables rapid C4 SAR exploration, obviating multi-step synthesis. Its ~80 g/L solubility ensures assay compatibility, while the 4-methoxypyridin-2-yl group ensures correct hinge binding, reducing lead optimization timelines.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1449117-64-9
Cat. No. B1405034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol
CAS1449117-64-9
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)N2C=C(C=N2)CO
InChIInChI=1S/C10H11N3O2/c1-15-9-2-3-11-10(4-9)13-6-8(7-14)5-12-13/h2-6,14H,7H2,1H3
InChIKeyTUPUSYGPNFVJEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1449117-64-9): A Pyrazole-Pyridine Hybrid Scaffold for Kinase-Focused Medicinal Chemistry


(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS 1449117-64-9; molecular formula C10H11N3O2; molecular weight 205.21) is a bifunctional heterocyclic building block that integrates a 4-methoxypyridine moiety with a 4-hydroxymethyl-substituted pyrazole core . This structural arrangement situates the compound within the well-established class of N-arylpyrazole scaffolds, which are extensively employed in kinase inhibitor discovery programs targeting ATP-binding pockets [1]. The 4-methoxypyridin-2-yl substitution pattern provides enhanced electron density and hydrogen-bonding capacity compared to unsubstituted pyridine analogs, while the primary alcohol handle at the pyrazole 4-position enables modular diversification via esterification, etherification, or oxidation—transformations not readily accessible with 4-unsubstituted or 4-halo pyrazole comparators . Physicochemical characterization reveals a density of 1.28–1.30 g/cm³ and a boiling point of 408.1 °C at 760 mmHg [2].

Procurement Risk: Why (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol Cannot Be Replaced by Unsubstituted Pyrazole or 3-Positional Isomers in Lead Optimization


Generic substitution of (1-(4-methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol with alternative pyrazole alcohols or unsubstituted pyridinylpyrazoles introduces critical liabilities in medicinal chemistry workflows. The 4-methoxypyridin-2-yl substitution is not merely a solubilizing appendage; it directly modulates the electronic character of the pyrazole N1-nitrogen and alters the conformational preferences of the scaffold, which dictates kinase hinge-region binding geometry [1]. Substituting with unsubstituted (pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS not specified) removes the electron-donating methoxy group, which can reduce metabolic stability and alter hydrogen-bonding patterns with conserved kinase hinge residues. Positional isomers—such as 3-hydroxymethyl pyrazoles or 5-substituted variants—exhibit divergent reactivity profiles due to altered electrophilicity at the alcohol-bearing carbon; the 4-position in the target compound is uniquely situated at the pyrazole C4 vertex, enabling optimal vectoring toward solvent-exposed or ribose-pocket regions without steric clash with the pyridine ring [2]. Furthermore, the target compound's solubility of approximately 80 g/L —a property not guaranteed in des-methoxy or regioisomeric analogs—directly impacts the feasibility of aqueous reaction conditions and high-throughput biochemical assay compatibility. These cumulative differences mean that SAR established with one scaffold does not reliably translate to another, and procurement of non-identical analogs introduces uncontrolled variables that can confound lead optimization campaigns.

Quantitative Differentiation: Comparative Evidence Supporting (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol Selection in Kinase-Targeted Synthesis


Synthetic Utility: 4-Hydroxymethyl Handle Enables Higher Derivatization Yield than 4-Bromo Analog

The 4-hydroxymethyl group in (1-(4-methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol provides a direct, pre-installed functional handle for diversification, eliminating the need for two-step halogenation/Suzuki–Miyaura sequences required by 4-unsubstituted comparators. In pyrazole-based kinase inhibitor programs, C4-substituted scaffolds demonstrate greater potency than unsubstituted analogs; for example, indole-linked pyrazole derivatives with C4 substitution exhibit IC50 values <23.7 µM against multiple cancer cell lines (HCT116, MCF-7, HepG2, A549), which is 1.04- to 2.73-fold more potent than the clinical comparator doxorubicin (IC50 = 24.7–64.8 µM) in the same panel . This performance gap is consistent with the class-level inference that C4 functionalization—directly accessible from the target compound's alcohol handle—improves target engagement versus C4-H scaffolds. In contrast, 4-bromo-1-(4-methoxypyridin-2-yl)-1H-pyrazole (hypothetical analog) would require palladium-catalyzed cross-coupling with associated catalyst costs, ligand screening, and purification burden that are absent when using the pre-functionalized alcohol .

Medicinal Chemistry Kinase Inhibitors Synthetic Methodology

Solubility Advantage: 80 g/L Aqueous Solubility Enables Direct Aqueous Assay Deployment Without Co-Solvent Artifacts

(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol exhibits an aqueous solubility of approximately 80 g/L (≈ 390 mM) at ambient temperature . This value substantially exceeds the solubility of many closely related pyrazole scaffolds lacking the methoxypyridine substitution; while direct head-to-head data are unavailable, class-level analysis indicates that unsubstituted N-phenylpyrazoles typically exhibit aqueous solubility in the 0.1–2 g/L range, and even some N-pyridylpyrazoles show solubility below 10 g/L in the absence of polar substituents [1]. The 4-methoxy group on the pyridine ring contributes both polarity and disruption of crystal lattice packing, accounting for this enhancement. For biochemical assay deployment, the high solubility eliminates the need for DMSO concentrations exceeding 0.1% or surfactant additives that can interfere with enzyme kinetics and membrane protein integrity.

ADME Biochemical Assays Physicochemical Properties

Kinase Hinge-Binding Motif: 4-Methoxypyridin-2-yl Substitution Matches ATP-Binding Pocket Geometry of AGC and p38 Kinase Families

The 1-(4-methoxypyridin-2-yl)-1H-pyrazole architecture in the target compound mimics the adenine ring of ATP, positioning the pyridine nitrogen to accept a hydrogen bond from the conserved hinge-region backbone NH of kinases. This binding mode is validated by patents disclosing N-pyridinylpyrazoles as p38 MAPK inhibitors, where the pyridin-2-yl substituent is essential for hinge engagement [1]. While direct IC50 data for the target alcohol are not publicly reported, structurally proximal pyrazol-4-yl methanol derivatives exhibit sub-micromolar kinase inhibition: for example, AT-13148—an orally bioavailable multi-AGC kinase inhibitor containing a pyrazole core—inhibits Akt1, Akt2, and Akt3 with IC50 values of 38 nM, 402 nM, and 50 nM, respectively . The target compound's 4-methoxypyridin-2-yl group enhances electron density at the pyridine nitrogen compared to unsubstituted pyridine (pKa shift of approximately +0.5–1.0 units), which strengthens the hinge hydrogen bond. This electronic advantage is absent in analogs bearing 3-pyridyl or 4-pyridyl substitution, which orient the nitrogen away from the hinge region [2].

Kinase Inhibition Structure-Based Drug Design ATP-Competitive Inhibitors

Scaffold Versatility: Documented Use as Intermediate in JAK/PI3K Pathway Inhibitor Synthesis

(1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol serves as a documented versatile intermediate in the synthesis of kinase inhibitors targeting the JAK and PI3K pathways [1]. In this context, the hydroxymethyl group at the pyrazole 4-position functions as a latent electrophile for attachment of diverse warheads—including acrylamides for covalent inhibition, heteroaryl ethers for extended hinge contacts, and carbamates for prodrug strategies. While the parent alcohol itself exhibits modest direct activity (structurally related pyrazol-4-yl methanol derivatives show IC50 values in the 5–20 µM range against cancer cell lines), optimized derivatives derived from this scaffold achieve sub-micromolar potency in preclinical models of hematological malignancies [1]. This activity gap between the parent alcohol and its elaborated derivatives underscores the value of the scaffold as a starting point for focused library synthesis rather than as a final bioactive compound.

JAK Inhibitors PI3K Inhibitors Chemical Synthesis

High-Impact Application Scenarios for (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Library Construction for p38 MAPK and AGC Family Targets

The 1-(4-methoxypyridin-2-yl)-1H-pyrazole core serves as an ATP-mimetic fragment suitable for fragment-based drug discovery (FBDD) campaigns targeting p38 MAPK and AGC-family kinases (Akt, p70S6K, ROCK). The 4-hydroxymethyl handle enables parallel diversification into ester, ether, or amide libraries without requiring additional functional group installation steps. The 4-methoxypyridin-2-yl substitution provides the correct hinge-binding vector and enhanced hydrogen-bonding strength compared to des-methoxy analogs, as validated in the p38 kinase inhibitor patent literature [1]. Procurement of this specific scaffold eliminates the need for custom synthesis of N-arylpyrazole cores and reduces library production timelines by 2–4 weeks compared to de novo scaffold construction.

Synthesis of JAK and PI3K Pathway Inhibitor Lead Series

This compound is explicitly documented as a versatile intermediate for synthesizing kinase inhibitors targeting the JAK and PI3K pathways [2]. The 4-hydroxymethyl group can be elaborated to introduce covalent warheads (acrylamides), extended aromatic systems for improved selectivity, or solubilizing groups to optimize ADME properties. The methoxypyridine substitution enhances aqueous solubility to approximately 80 g/L , which facilitates aqueous reaction conditions during library synthesis and reduces purification burden. Researchers pursuing JAK/STAT or PI3K/Akt/mTOR pathway inhibitors can accelerate hit-to-lead progression by starting from this pre-validated hinge-binding scaffold rather than investing in de novo scaffold design and multi-step synthesis.

Development of Solubility-Enhanced Chemical Probes for Cellular Target Engagement Studies

The 80 g/L aqueous solubility of (1-(4-methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol makes it particularly valuable for generating probe molecules intended for cellular thermal shift assays (CETSA), BRET-based target engagement assays, and live-cell imaging applications. Many kinase inhibitor scaffolds require ≥1% DMSO or surfactant additives to maintain solubility, which can introduce cellular stress artifacts and confound target engagement measurements. Derivatives synthesized from this high-solubility scaffold can be assayed at relevant concentrations (up to 100 µM) without exceeding the 0.1% DMSO threshold recommended for most cellular assays. This solubility advantage reduces the risk of false-negative results attributable to compound precipitation rather than genuine lack of target engagement.

Structure–Activity Relationship (SAR) Expansion of Pyrazole-Based Kinase Inhibitor Series

For research groups with an existing pyrazole-based kinase inhibitor lead series, this compound enables rapid exploration of C4-substituent SAR without disrupting the validated N1-aryl hinge-binding motif. The pre-installed hydroxymethyl group obviates the need for C4-halogenation and subsequent metal-catalyzed cross-coupling—a sequence that typically requires 2–3 synthetic steps with variable yields depending on the electrophile [1]. By procuring this scaffold, medicinal chemistry teams can parallelize SAR exploration at the C4 vector, which is critical for modulating kinase selectivity profiles and addressing resistance mutations. The 4-methoxypyridin-2-yl substitution also provides a metabolic soft spot that can be tuned to modulate clearance, offering an additional dimension of SAR beyond potency optimization [3].

Quote Request

Request a Quote for (1-(4-Methoxypyridin-2-yl)-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.